

Dipalmitoylphosphatidylglycerol interaction with cholesterol compared to other phospholipids

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Compound of Interest

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Unveiling the Intricacies of Lipid-Cholesterol Interactions: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cholesterol and various phospholipids is paramount for designing effective drug delivery systems and comprehending cellular membrane dynamics. This guide provides a comprehensive comparison of the interaction of **dipalmitoylphosphatidylglycerol** (DPPG) with cholesterol relative to other key phospholipids, supported by experimental data and detailed methodologies.

Cholesterol, a vital component of mammalian cell membranes, plays a crucial role in modulating membrane fluidity, stability, and organization. Its interactions with different phospholipid species are not uniform, leading to the formation of distinct microdomains that influence a myriad of cellular processes. This guide delves into the specifics of these interactions, with a particular focus on how DPPG, an anionic phospholipid, compares to other major classes of phospholipids such as phosphatidylcholines (PC), phosphatidylethanolamines (PE), phosphatidylserines (PS), and sphingomyelin (SM).

Quantitative Comparison of Phospholipid-Cholesterol Interactions

The interaction of cholesterol with phospholipids can be quantified by measuring various biophysical parameters. The following tables summarize key experimental data from studies



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utilizing techniques such as Differential Scanning Calorimetry (DSC), Atomic Force Microscopy (AFM), and Langmuir film balance experiments.

Table 1: Effect of Cholesterol on the Phase Transition of Phospholipids (DSC Data)



Phospholipi d	Cholesterol Concentrati on (mol%)	Main Transition Temperatur e (Tm) (°C)	Change in Tm (ΔTm) (°C)	Transition Enthalpy (ΔH) (kcal/mol)	Reference
DPPG	0	41.0	-	8.7	[1]
12	Broadened peak	-	Decreased	[1]	
18	Broadened peak	-	Decreased	[1]	_
24	Abolished	-	Abolished	[1]	_
DPPC	0	41.5	-	8.7	[2][3]
5	41.2	-0.3	7.6	[2]	
10	Broadened peak	-	5.5	[2]	_
20	Broadened peak	-	2.1	[2]	_
30	Abolished	-	Abolished	[2]	_
POPC	0	-2.0	-	-	[4]
10	-	-	-	[4]	_
30	-	-	-	[4]	
DOPC	0	-22.0	-	-	[5][6]
35	-	-	-	[5][6]	
Brain SM	0	~37	-	-	[7]
30	Broadened	-	Decreased	[7]	
DPPS	0	50.5	-	-	[8]
(with POPC)	-	-	-	[8]	



Note: The effect of cholesterol on the thermotropic phase behavior of POPC and DOPC is typically studied by methods other than DSC due to their low Tm.

Table 2: Nanomechanical and Structural Properties of

Phospholipid-Cholesterol Bilayers (AFM Data)

Phospholipid Mixture	Cholesterol Concentration (mol%)	Bilayer Thickness (nm)	Breakthrough Force (nN)	Reference
DPPC	0	~5.0	~22	[9]
10	Increased height in domains	24	[9]	
20	Increased height in domains	27	[9]	
DOPC/SM (1:1)	0	Height difference ~1 nm	-	[10]
10	Height difference ~1 nm	-	[10]	
33	Height difference ~1 nm	-	[10]	_
50	Homogeneous phase	-	[10]	
POPC/POPG (3:1)	0	-	-	[11][12]
30	-	Puncture force decreased with peptide	[11][12]	
pSM/pCer	with Chol	Homogenized bilayer	Higher than DPPC/pCer	[13]
DPPC/pCer	with Chol	Homogenized bilayer	Lower than pSM/pCer	[13]



Table 3: Condensing Effect of Cholesterol on

Phospholipid Monolavers

Phospholipid	Cholesterol Concentration (mol%)	Mean Molecular Area (Ų/molecule)	Area Condensation (Ų/molecule)	Reference
N-oleoyl-SM	50	51 (at 5 mN/m)	28	[14]
POPC	50	-	Similar to N- oleoyl-SM	[14]
DOPC	50	-	Substantially reduced	[14]
N-14:0 DMPE	50	Negative deviation from additivity	Significant	[15]
DMPE	50	Negative deviation from additivity	Significant	[15]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermotropic phase behavior of lipid vesicles and the effect of cholesterol on the main phase transition temperature (Tm) and enthalpy (ΔH).

Methodology:

- Vesicle Preparation:
 - Phospholipids and cholesterol are dissolved in chloroform/methanol (2:1, v/v) in desired molar ratios.[1]



- The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
- The film is dried under vacuum for at least 2 hours to remove any residual solvent.
- The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing above the lipid's Tm.[1]
- The resulting multilamellar vesicles (MLVs) are then subjected to several freeze-thaw cycles.

DSC Measurement:

- A known amount of the lipid dispersion is loaded into an aluminum DSC pan. An equal volume of buffer is loaded into the reference pan.[16]
- The pans are sealed and placed in the calorimeter.
- The samples are scanned over a defined temperature range (e.g., 10°C to 60°C) at a constant heating rate (e.g., 1°C/min).[1][2]
- The heat flow as a function of temperature is recorded.

Data Analysis:

- The Tm is determined as the peak temperature of the main endothermic transition.
- \circ The ΔH of the transition is calculated by integrating the area under the transition peak.
- The effect of cholesterol is observed as a broadening of the peak, a decrease in Tm and ΔH , and eventual abolishment of the transition at high cholesterol concentrations.[1][2]



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Fig 1. Experimental workflow for Differential Scanning Calorimetry (DSC).

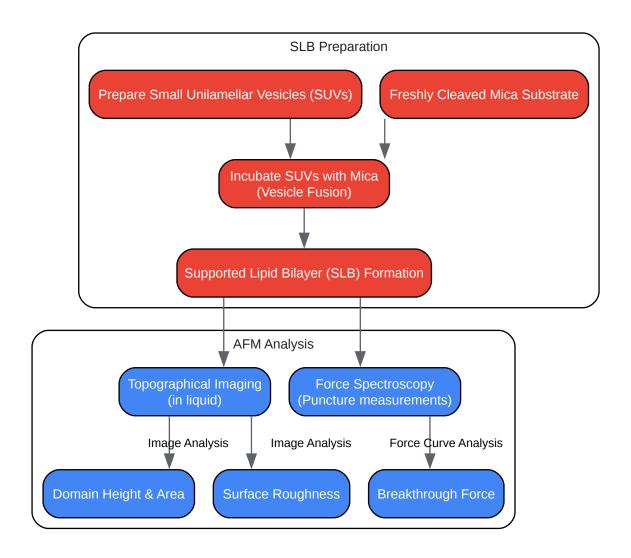
Atomic Force Microscopy (AFM)

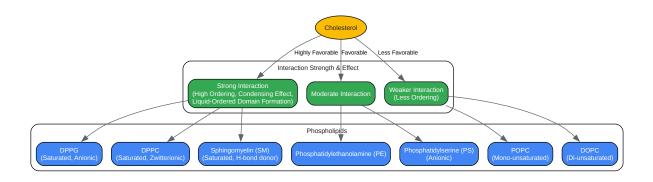
Objective: To visualize the topography and measure the nanomechanical properties of supported lipid bilayers (SLBs) in the presence and absence of cholesterol.

Methodology:

- SLB Preparation:
 - Small unilamellar vesicles (SUVs) are prepared by sonication or extrusion of MLVs.
 - A freshly cleaved mica substrate is incubated with the SUV suspension to allow for vesicle fusion and the formation of a continuous SLB.[17][18]
- · AFM Imaging:
 - The SLB is imaged in a liquid cell under buffer to maintain its physiological state.
 - Imaging is performed in tapping mode or contact mode using a sharp AFM tip.[10]
 - Topographical images reveal the lateral organization of the bilayer, including the formation of lipid domains.
- Force Spectroscopy:
 - The AFM tip is pressed against the bilayer until it punctures through, and the force is recorded as a function of the tip-sample distance.[9]
 - The peak force just before puncture is the breakthrough force, which is a measure of the bilayer's mechanical stability.[13]
- Data Analysis:
 - Image analysis software is used to determine the height differences between domains and the surface roughness.
 - Force curves are analyzed to determine the breakthrough force.









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